molecular formula C15H18N2O2S B7585585 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one

4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one

Katalognummer B7585585
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: CPVHFGLOGIZTFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. TDZD-8 was first synthesized in 2000 by researchers at the University of California, San Diego, and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic applications.

Wirkmechanismus

4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one is a potent inhibitor of GSK-3β, an enzyme that is involved in a variety of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3β is also implicated in the pathogenesis of several diseases, including Alzheimer's disease, cancer, and diabetes. 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one binds to the ATP-binding site of GSK-3β, preventing the enzyme from phosphorylating its substrates and inhibiting its activity.
Biochemical and Physiological Effects:
4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In neurodegenerative disease research, 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been shown to reduce the levels of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. In cancer research, 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In diabetes research, 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been shown to improve insulin sensitivity and glucose uptake in cells by activating the insulin signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one in lab experiments is its high potency and selectivity for GSK-3β. 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been shown to be effective at inhibiting GSK-3β activity at concentrations as low as 10 nM. However, one of the limitations of using 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one is its relatively short half-life in vivo, which can make it difficult to study its effects in animal models.

Zukünftige Richtungen

There are several potential future directions for research on 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one scaffold. Another area of interest is the investigation of 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one's potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and diabetes. Finally, further research is needed to elucidate the mechanisms underlying 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one's effects on cellular signaling pathways and to identify potential off-target effects.

Synthesemethoden

4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid with thiosemicarbazide to form the thiazolidinone ring. The resulting compound is then treated with acetic anhydride to form the final product, 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one.

Wissenschaftliche Forschungsanwendungen

4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been used in a variety of scientific research applications, including studies of neurodegenerative diseases, cancer, and diabetes. In neurodegenerative disease research, 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been shown to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that is involved in the pathogenesis of Alzheimer's disease. In cancer research, 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, 4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one has been shown to improve insulin sensitivity and glucose uptake in cells.

Eigenschaften

IUPAC Name

4-(1-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-2-13-11-6-4-3-5-10(11)7-8-17(13)14(18)12-9-20-15(19)16-12/h3-6,12-13H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVHFGLOGIZTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2CCN1C(=O)C3CSC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.